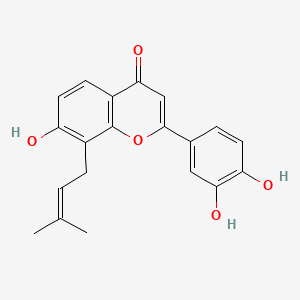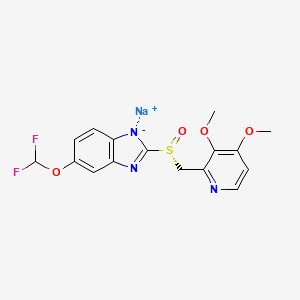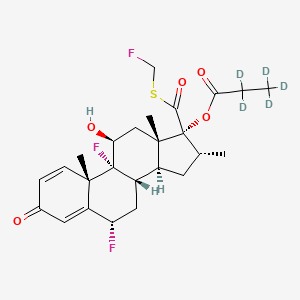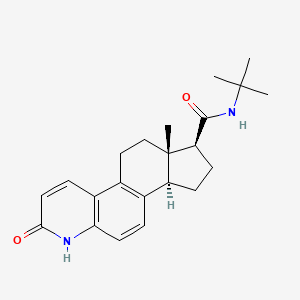
Corylifol C
描述
Corylifol C is a naturally occurring compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its potent biological activities, including its role as a protein kinase inhibitor and its potential therapeutic applications in various diseases .
科学研究应用
Corylifol C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving protein kinase inhibition and other biochemical pathways.
Medicine: The compound exhibits anti-tumor, anti-inflammatory, and antioxidant properties, making it a candidate for drug development
作用机制
Target of Action
Corylifol C is a potent protein kinase inhibitor. Its primary targets include ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, and EPHB4 . These kinases play crucial roles in cell cycle regulation, proliferation, and survival, making them significant targets in cancer therapy.
Mode of Action
this compound interacts with its targets by inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways essential for cell division and survival. For example, inhibition of Aurora kinases disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of these kinases affects several biochemical pathways. For instance, blocking CDK4/CycD1 interferes with the cell cycle progression from G1 to S phase. Inhibition of B-RAF-VE affects the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Disruption of these pathways results in reduced tumor growth and increased apoptosis .
Pharmacokinetics
this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into the bloodstream and distributed to various tissues. The compound undergoes metabolism primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted through the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, this compound induces apoptosis and inhibits cell proliferation. Cellular effects include cell cycle arrest, reduced angiogenesis, and decreased metastatic potential. These actions contribute to its potential as an anti-cancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s stability and efficacy. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .
生化分析
Biochemical Properties
Corylifol C interacts with several enzymes and proteins, including ARK5, Aurora-A, Aurora-B, AXL, B-RAF-VE, CDK4/CycD1, TIE2, EGF-R, and EPHB4 . The nature of these interactions involves inhibition of protein kinase activity, with IC50 values ranging from 1.2 to 8.7 μg/ml .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a protein kinase inhibitor . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and inhibition of enzyme activity . This leads to changes in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on protein kinases suggest potential long-term impacts on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with numerous enzymes and proteins
准备方法
Corylifol C can be extracted from the seeds of Psoralea corylifolia using various chromatographic techniques. The extraction process typically involves the use of solvents such as ethyl acetate, followed by purification using high-performance liquid chromatography (HPLC)
化学反应分析
Corylifol C undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Corylifol C is similar to other compounds isolated from Psoralea corylifolia, such as:
Corylifol B: Another potent antibacterial compound with similar properties.
Neobavaisoflavone: Exhibits strong antibacterial effects and is present in high quantities in Psoralea corylifolia.
Psoracoumestan: Shows weak antioxidative effects but high toxicity in mammalian tumor cell lines.
Compared to these compounds, this compound stands out due to its potent protein kinase inhibition and broad-spectrum antibacterial activity .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLIDQIPMAHDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)





![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
